Stevia rebaudiana, ext.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

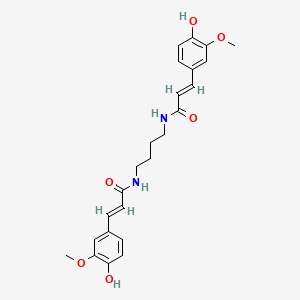

Stevia rebaudiana is a tender, bushy perennial often grown as an annual crop with dark green, elliptic to lance-shaped leaves that may be harvested for use as a natural sweetener . The plant is native to Paraguay, where it has a long history of use by the Guaraní people . The leaves contain a number of sweet-tasting chemicals known as steviol glycosides, which can be used fresh or dried to sweeten beverages or desserts .

Synthesis Analysis

Steviol glycosides synthesis in stevia is regulated by nitrogen. Nitrogen deficiency significantly inhibited plant growth and leaf photosynthesis, while increased leaf steviol glycosides contents . Nitrogen-deficiency may promote steviol glycosides synthesis by changing the carbon metabolism flux or inducing certain transcription factors .Molecular Structure Analysis

Stevia rebaudiana’s genome sequence was used to isolate and characterise full-length long-terminal repeat retrotransposons (LTR-REs), which account for more than half of the genome . A repertoire of 103 genes involved in steviol glycoside accumulation was localised in the S. rebaudiana genome through a BLAST analysis of stevia protein sequences against the SwissProt database .Chemical Reactions Analysis

Stevia rebaudiana extract undergoes various chemical reactions. For instance, a xylose-containing glycoside, rebaudioside FX1, exhibits a well-balanced sweetness, and thus, it is a promising candidate for natural sweeteners used in the food industry . The major products formed after heating are, basically, partially deglycosylated steviol structures .Physical And Chemical Properties Analysis

Stevia rebaudiana has been used since hundreds of years as a natural sweetener, it is 300–450 times sweeter than sugar . The thermal behavior of two commercially available sweeteners based on Stevia rebaudiana Bertoni was studied by TG–DSC and EGA .科学的研究の応用

Plant Tissue Culture and Steviol Glycosides Production

Stevia rebaudiana, known for its natural sweetening compounds "steviol glycosides," faces challenges in meeting global demand due to poor seed germination and slow vegetative propagation. Biotechnological approaches have been developed to overcome these limitations, allowing for mass propagation. Techniques include in vitro organogenesis, callogenesis, cell suspension cultures, and the use of elicitors, hairy root cultures, genetic transformation, and metabolic pathway engineering. These advancements are critical for enhanced production of steviol glycosides and large-scale cultivation of Stevia rebaudiana (Sharma et al., 2023).

Nutritional Variability and Growth Influence

Stevia's growth and secondary metabolite production are significantly influenced by plant nutrition and climatic conditions. A study in northern India found that certain nitrogen, phosphorus, and potassium levels positively impact dry leaf yield and secondary metabolites, such as stevioside. The study highlights the importance of selecting appropriate growing locations and nutrient management to optimize leaf yield and metabolite profiles in Stevia (Pal et al., 2015).

Pharmacological Properties and Safety

Steviol glycosides from Stevia rebaudiana are known for their medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. Their noncaloric, noncariogenic, and nonfermentative nature makes them a superior alternative to sucrose as sweeteners. Scientific evidence supports their safe human consumption, encouraging further exploration into their therapeutic indexes and pharmacological applications (Orellana-Paucar, 2023).

Quality Attributes Affected by Drying Methods

Different drying techniques (convection, vacuum, microwave, infrared, shade, and freeze drying) affect the proximal analysis, vitamins C and E, fatty acid and amino acid profiles, and steviosides in Stevia leaves. Stevioside, the main sweetener, increases significantly in all treatments, making Stevia leaves a potential nutritional complement (Lemus-Mondaca et al., 2016).

Biosynthesis Pathway and Applications in Food and Medicine

Stevia's sweetness and steviol glycosides are synthesized via a biosynthesis pathway operating in the leaves. These compounds have medical applications, particularly against diabetes, and their non-toxic, antimicrobial properties make them important in the medicinal world and food and beverage industry (Yadav & Guleria, 2012).

作用機序

Stevia rebaudiana, also known as sweet leaf or sugar leaf, is a plant species in the genus Stevia of the sunflower family. The plant is native to Brazil and Paraguay, where it has been used for centuries as a natural sweetener. The sweetness of Stevia comes from its steviol glycosides, which are up to 300 times sweeter than sugar .

Target of Action

The primary targets of Stevia rebaudiana are the pancreatic beta cells and the liver . These cells play a crucial role in the regulation of blood glucose levels. The pancreatic beta cells are responsible for the production and release of insulin, a hormone that helps regulate blood sugar levels. The liver plays a key role in maintaining glucose homeostasis by balancing the uptake and storage of glucose .

Mode of Action

Stevia rebaudiana interacts with its targets primarily through its active compounds, stevioside and rebaudioside A . These compounds stimulate insulin secretion and increase insulin sensitivity . This interaction results in a decrease in blood sugar levels, making Stevia rebaudiana beneficial for people with diabetes .

Biochemical Pathways

Stevia rebaudiana affects several biochemical pathways. One of the key pathways is the gluconeogenesis pathway in the liver . Stevioside inhibits the expression of the phosphoenol pyruvate carboxy kinase (PEPCK) gene, which plays a crucial role in the gluconeogenesis pathway . This inhibition results in a decrease in the production of new glucose, further helping to lower blood sugar levels .

Pharmacokinetics

The pharmacokinetics of Stevia rebaudiana involves its absorption, distribution, metabolism, and excretion (ADME). Upon absorption, steviol, the aglycone of stevioside, undergoes fast glucuronidation . This process enhances the solubility of steviol, facilitating its excretion through urine . The details of the distribution and metabolism of Stevia rebaudiana in the human body are still under investigation.

Result of Action

The action of Stevia rebaudiana results in several molecular and cellular effects. It enhances insulin secretion, increases insulin sensitivity, and inhibits the synthesis of new glucose . These actions collectively contribute to the reduction of blood sugar levels. In addition to its antidiabetic effects, Stevia rebaudiana also exhibits antioxidant, anti-inflammatory, and antihypertensive activities .

Action Environment

The action, efficacy, and stability of Stevia rebaudiana can be influenced by various environmental factors. For instance, the concentration of steviol glycosides in Stevia leaves can vary depending on the variety of the plant, growth period, and growth conditions . Furthermore, studies have shown that different irrigation practices can significantly influence the yield and composition of Stevia leaves .

将来の方向性

Stevia rebaudiana has attracted international commercial attention and scientific interest . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications . The described bioactivities of steviol glycosides deserve special attention based on their dose dependence and specific pathological situations .

特性

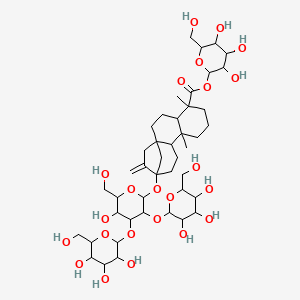

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91722-21-3 |

Source

|

| Record name | Stevia rebaudiana, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3431573.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)